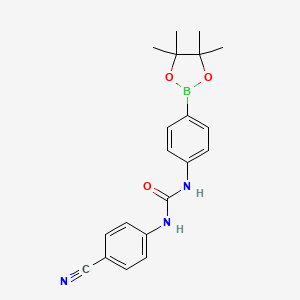

1-(4-Cyanophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-(4-Cyanophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a urea-based organoboron compound characterized by a cyanophenyl group at one end and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the other. This structure combines the electron-withdrawing cyano group (–CN) with the boronic ester’s cross-coupling reactivity, making it valuable in medicinal chemistry and Suzuki–Miyaura coupling reactions . The boronic ester moiety enables participation in palladium-catalyzed reactions, while the urea backbone provides hydrogen-bonding capabilities, enhancing interactions with biological targets like kinases .

Properties

CAS No. |

874298-04-1 |

|---|---|

Molecular Formula |

C20H22BN3O3 |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

InChI |

InChI=1S/C20H22BN3O3/c1-19(2)20(3,4)27-21(26-19)15-7-11-17(12-8-15)24-18(25)23-16-9-5-14(13-22)6-10-16/h5-12H,1-4H3,(H2,23,24,25) |

InChI Key |

ANLHEGGLASZLHN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The predominant and well-documented synthetic approach to 1-(4-Cyanophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves the nucleophilic addition of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to 4-cyanophenyl isocyanate under inert atmosphere conditions.

-

$$

\text{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline} + \text{4-cyanophenyl isocyanate} \rightarrow \text{this compound}

$$ -

- Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF)

- Atmosphere: Nitrogen or argon to avoid moisture and oxidation

- Temperature: Ambient to mild heating (room temperature to 40 °C)

- Reaction Time: Several hours to overnight, depending on scale

- Base: Sometimes a tertiary amine (e.g., triethylamine) is added to neutralize HCl byproducts

Purification: Column chromatography using ethyl acetate/hexane gradients is typically employed to isolate the pure urea product.

Detailed Experimental Procedure Example

A representative procedure reported involves:

- Dissolving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2 mmol) in dry DCM under nitrogen.

- Adding 4-cyanophenyl isocyanate (2 mmol) dropwise with stirring.

- Allowing the mixture to react at room temperature for 12–24 hours.

- Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Workup by washing with water, drying over MgSO4, and purification by silica gel chromatography.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to enhance reproducibility and yield:

- Precise control of temperature, pressure, and reactant stoichiometry.

- Automated feeding of reactants under inert atmosphere.

- Use of inline analytical tools (e.g., HPLC) for real-time monitoring.

- Enhanced safety due to minimized handling of isocyanates and boronic ester intermediates.

Reaction Analysis and Optimization

Reaction Parameters Affecting Yield and Purity

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Stoichiometric Ratio | Excess isocyanate or amine can lead to side products | Use near 1:1.1 ratio (isocyanate:amine) |

| Solvent Choice | Polar aprotic solvents (DCM, THF) enhance solubility | Use dry, aprotic solvents under inert gas |

| Temperature | Elevated temps can increase rate but cause degradation | Maintain room temp to 40 °C for balance |

| Reaction Time | Insufficient time leads to incomplete reaction | Monitor by TLC/HPLC; extend to complete conversion |

| Atmosphere | Moisture/oxygen cause hydrolysis or oxidation | Use nitrogen/argon atmosphere |

| Base Addition | Neutralizes HCl byproduct, prevents side reactions | Add triethylamine or similar tertiary amine |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR confirms aromatic protons (δ 7.2–8.1 ppm) and urea NH protons (δ 8.3–9.0 ppm).

- $$^{13}C$$ NMR identifies carbonyl and aromatic carbons.

- Mass Spectrometry (MS): Confirms molecular weight (~293.25 g/mol).

- Fourier-Transform Infrared Spectroscopy (FT-IR): Shows urea C=O stretch (~1640 cm$$^{-1}$$) and boronic ester B–O vibrations (~1350 cm$$^{-1}$$).

- Single-Crystal X-ray Diffraction: Provides definitive structural confirmation and hydrogen bonding analysis.

Alternative Synthetic Routes and Related Compounds

While the primary synthesis involves coupling an aniline boronate with an aryl isocyanate, related procedures for similar urea boronate compounds have been reported:

- Use of substituted aryl isocyanates (e.g., 2-cyanophenyl isocyanate) with the same boronate aniline to produce regioisomers.

- Palladium-catalyzed Suzuki coupling to introduce the boronate ester moiety prior to urea formation in some multi-step syntheses.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield (%) (Typical) |

|---|---|---|---|

| 1. Preparation of boronate aniline | Commercially available or synthesized via Suzuki coupling | Purity critical for next step | >90 |

| 2. Reaction with 4-cyanophenyl isocyanate | Dry DCM or THF, inert atmosphere, RT, 12–24 h | Use triethylamine base optional | 85–93 |

| 3. Purification | Silica gel chromatography (ethyl acetate/hexane gradient) | Removes unreacted starting materials | — |

| 4. Characterization | NMR, MS, FT-IR, XRD | Confirms structure and purity | — |

Research Findings and Applications Related to Preparation

- The urea linkage formation is highly selective and efficient under mild conditions, making it suitable for sensitive boronate esters that are prone to hydrolysis.

- The boronic ester group remains intact during urea formation, enabling further cross-coupling reactions for molecular diversification.

- Optimization of reaction parameters such as solvent dryness and inert atmosphere significantly improves yield and prevents decomposition of sensitive intermediates.

- The compound’s synthesis is scalable with continuous flow methods, enhancing reproducibility for industrial and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The cyanophenyl group can be reduced to an amine.

Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Conversion of the cyanophenyl group to an amine.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The cyanophenyl group can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a family of arylurea-boronic esters with varying substituents. Key structural analogs and their differences are outlined below:

Physicochemical and Reactivity Differences

Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, activating the boronic ester for faster Suzuki–Miyaura coupling compared to electron-donating groups (e.g., –OCH₃ or –t-Bu) . Chloro substituents (e.g., in CAS 874302-00-8) increase lipophilicity (logP ~3.5) but may reduce aqueous solubility .

Biological Activity :

- The para-boronic ester position in the target compound optimizes binding to kinase ATP pockets, as seen in analogs like linifanib precursors .

- Meta-boronic esters (e.g., in CAS 874302-00-8) show reduced potency in kinase assays due to misalignment with catalytic residues .

Synthetic Utility: The target compound’s para-cyano group enhances regioselectivity in cross-coupling, yielding fewer byproducts compared to alkyl-substituted analogs (e.g., –t-Bu or –iPr) . Dual-boronic esters (e.g., CAS 1073353-72-6) are less stable under basic conditions, limiting their use in multi-step syntheses .

Performance Data

Key Research Findings

- Catalytic Applications : The target compound has been used to synthesize linifanib, a tyrosine kinase inhibitor, via Pd-catalyzed cross-coupling with 4-chloro-1H-indazol-3-amine, achieving >85% yield .

- Biological Studies : In tubulin polymerization assays, analogs with para-boronic esters (e.g., the target compound) show enhanced microtubule destabilization compared to meta-substituted derivatives .

- Stability: The cyanophenyl-boronic ester motif demonstrates superior stability in physiological pH (t₁/₂ > 24 hrs) compared to trifluoroethyl- or trichloroacetyl-substituted ureas (t₁/₂ ~8–12 hrs) .

Biological Activity

1-(4-Cyanophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in tryptophan metabolism and has implications in cancer immunotherapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological evaluations.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula: CHBO

- Molecular Weight: 293.25 g/mol

The primary biological activity of this compound is linked to its role as an IDO1 inhibitor. IDO1 catalyzes the conversion of tryptophan to kynurenine, which can suppress T-cell activity and promote tumor growth. By inhibiting IDO1, compounds like this compound may enhance anti-tumor immunity.

Synthesis and Evaluation

The synthesis of this compound involves the reaction of 4-cyanophenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The biological evaluation typically includes in vitro assays to measure IDO1 inhibitory activity.

In Vitro Studies

In vitro studies have shown that phenyl urea derivatives exhibit varying degrees of IDO1 inhibition. For instance:

- Compound A : IC = 0.7 nM (potent inhibitor)

- Compound B : IC = 8.569 μM (weaker inhibition)

These studies suggest that structural modifications significantly impact inhibitory potency.

Case Studies

Recent research has emphasized the importance of substituent groups on the phenyl rings in enhancing IDO1 inhibitory activity. For example:

- Study Findings : Modifications at the ortho and meta positions often lead to a loss of activity while para-substituted derivatives tend to retain or enhance potency .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest favorable pharmacokinetic profiles for certain derivatives but highlight potential toxicity concerns associated with specific functional groups.

| Parameter | Value |

|---|---|

| Half-life | TBD |

| Bioavailability | TBD |

| Metabolism | Liver (CYP450 involvement) |

| Toxicity | Moderate (depends on structure) |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this urea derivative to improve yield and purity?

- Methodology : The synthesis typically involves coupling a cyanophenyl isocyanate with a boronic ester-functionalized aniline derivative. Reactions should be conducted under inert conditions (e.g., nitrogen atmosphere) using dry solvents like dichloromethane or tetrahydrofuran. A tertiary amine base (e.g., triethylamine) is critical to neutralize HCl byproducts. Monitoring reaction progress via TLC or HPLC and optimizing stoichiometric ratios (1:1.1 for isocyanate:amine) can enhance yields. Purification via column chromatography with ethyl acetate/hexane gradients removes unreacted starting materials .

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. and NMR are critical for verifying aromatic protons (δ 7.2–8.1 ppm for cyanophenyl and boronic ester phenyl groups) and urea NH signals (δ 8.3–9.0 ppm). FT-IR should show urea C=O stretches (~1640 cm) and boronic ester B-O vibrations (~1350 cm). Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, especially for hydrogen-bonding patterns .

Q. How does the choice of solvent affect the compound’s stability and reactivity in downstream applications?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to hydrogen-bonding interactions with the urea moiety. However, boronic esters are prone to hydrolysis in protic solvents (e.g., water, methanol). Stability tests under varying pH (4–9) and solvent systems should be conducted using NMR to monitor boronic ester integrity. For biological assays, use DMSO stock solutions with ≤0.1% water content .

Advanced Research Questions

Q. What computational methods are suitable for predicting hydrogen-bonding interactions and electronic properties?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model hydrogen-bonding networks involving the urea group and boronic ester. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental data. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like proteases or kinases, leveraging the cyanophenyl group’s electron-withdrawing effects .

Q. How can researchers resolve contradictions in observed vs. predicted reactivity during functionalization?

- Methodology : If Suzuki-Miyaura cross-coupling yields deviate from predictions (e.g., due to steric hindrance from the urea group), conduct Hammett plot analyses to quantify electronic effects. Use NMR (if fluorinated substrates) or kinetic studies to identify rate-limiting steps. Compare crystallographic data ( ) with computational models to refine steric parameters .

Q. What strategies enable the study of structure-activity relationships (SAR) for biological activity?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing cyanophenyl with nitro or trifluoromethyl groups). Test inhibitory activity against serine proteases (e.g., thrombin) via fluorogenic assays. Corrogate SAR using multivariate regression models incorporating electronic (Hammett σ) and steric (Taft E) parameters. Cross-validate with molecular dynamics simulations of ligand-protein binding .

Q. How can the boronic ester moiety be leveraged in materials science applications?

- Methodology : Incorporate the compound into covalent organic frameworks (COFs) via Suzuki coupling. Monitor polymerization via gel permeation chromatography (GPC) and characterize porosity via BET surface area analysis. For sensing applications, functionalize gold nanoparticles and assess boronic ester-diol binding using surface plasmon resonance (SPR) .

Q. What protocols ensure stability during long-term storage for catalytic or biomedical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.